molecular formula C7H4F3NO2 B128421 4-(Trifluoromethyl)nicotinic acid CAS No. 158063-66-2

4-(Trifluoromethyl)nicotinic acid

Cat. No. B128421
Key on ui cas rn: 158063-66-2
M. Wt: 191.11 g/mol
InChI Key: LMRJHNFECNKDKH-UHFFFAOYSA-N
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Patent
US07015236B2

Procedure details

3-Cyano-4-trifluoromethylpyridine (11.47 g, 66.64 mmol) was suspended in ethylene glycol (76 ml) and 85% potassium hydroxide (13.20 g, 200 mol) was added. The mixture was stirred under heating at 20° C. for 4 hours. The reaction solution was cooled to room temperature and then water (50 ml) and 4N hydrochloric acid (60 ml) were added. The resulting reaction mixture was extracted with ethyl acetate four times. The organic layers were combined, washed with saturated salt water, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 10.70 g (yield 84.0%) of the title compound.
Quantity
11.47 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
76 mL
Type
solvent
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[N:5][CH:6]=[CH:7][C:8]=1[C:9]([F:12])([F:11])[F:10])#N.[OH-:13].[K+].[OH2:15].Cl>C(O)CO>[F:10][C:9]([F:12])([F:11])[C:8]1[C:3]([C:1]([OH:15])=[O:13])=[CH:4][N:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
11.47 g
Type
reactant
Smiles
C(#N)C=1C=NC=CC1C(F)(F)F
Step Two
Name
Quantity
13.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
76 mL
Type
solvent
Smiles
C(CO)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate four times
WASH
Type
WASH
Details
washed with saturated salt water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=NC=C1C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.7 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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